molecular formula C22H37NO2S B4289570 2-ETHYL-1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE

2-ETHYL-1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE

Cat. No.: B4289570
M. Wt: 379.6 g/mol
InChI Key: SLLVYVDIXLFMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ETHYL-1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE is an organic compound with the molecular formula C22H37NO2S This compound features a piperidine ring substituted with an ethyl group and a sulfonyl group attached to a triisopropylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ETHYL-1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-ETHYL-1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-ETHYL-1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The piperidine ring can interact with biological receptors, potentially modulating their activity. The triisopropylphenyl moiety can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ETHYL-1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE is unique due to the combination of its structural features, including the ethyl group, sulfonyl group, and triisopropylphenyl moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

2-ethyl-1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO2S/c1-8-19-11-9-10-12-23(19)26(24,25)22-20(16(4)5)13-18(15(2)3)14-21(22)17(6)7/h13-17,19H,8-12H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLVYVDIXLFMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ETHYL-1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE
Reactant of Route 2
Reactant of Route 2
2-ETHYL-1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE
Reactant of Route 3
Reactant of Route 3
2-ETHYL-1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE
Reactant of Route 4
2-ETHYL-1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE
Reactant of Route 5
2-ETHYL-1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE
Reactant of Route 6
2-ETHYL-1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.